molecular formula C8H8FNO2 B14042898 3-(1,3-Dioxolan-2-yl)-2-fluoropyridine

3-(1,3-Dioxolan-2-yl)-2-fluoropyridine

Cat. No.: B14042898
M. Wt: 169.15 g/mol
InChI Key: HFDUXJNGBFITDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dioxolan-2-yl)-2-fluoropyridine is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at position 2 and a 1,3-dioxolane ring at position 3. The dioxolane group is a cyclic acetal, which enhances the molecule’s stability and influences its solubility profile.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)-2-fluoropyridine

InChI

InChI=1S/C8H8FNO2/c9-7-6(2-1-3-10-7)8-11-4-5-12-8/h1-3,8H,4-5H2

InChI Key

HFDUXJNGBFITDL-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(N=CC=C2)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)-2-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)-2-fluoropyridine involves its interaction with molecular targets through its fluorine and dioxolane moieties. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry and biological research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of 3-(1,3-Dioxolan-2-yl)-2-fluoropyridine and Analogs
Compound Name Molecular Formula Substituents (Pyridine Ring) Key Functional Groups
3-(1,3-Dioxolan-2-yl)-2-fluoropyridine C₈H₇FNO₂ F (position 2), 1,3-dioxolane (pos. 3) Fluorine, dioxolane
2-(1,3-Dioxolan-2-yl)pyridine C₈H₉NO₂ 1,3-dioxolane (position 2) Dioxolane
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime C₂₂H₃₆FN₃O₂Si F (position 2), aldehyde oxime, silyloxy-pyrrolidine Fluorine, aldehyde oxime, silyl ether
Pramiconazole C₃₅H₃₉F₂N₇O₄ 1,3-dioxolane (complex substituent) Dioxolane, triazole, difluorophenyl
Key Observations:

This positional difference alters steric and electronic profiles. The fluorine’s electron-withdrawing nature may increase the pyridine ring’s electrophilicity, enhancing reactivity in cross-coupling reactions compared to non-fluorinated analogs . In (E)-6-...-2-fluoronicotinaldehyde oxime, fluorine at position 2 is paired with an aldehyde oxime group, enabling nucleophilic reactions (e.g., condensation) that are less accessible in the target compound .

Dioxolane Ring Utility :

  • The dioxolane group in the target compound and Pramiconazole improves metabolic stability by protecting ketone or aldehyde functionalities from degradation. However, in Pramiconazole, the dioxolane is part of a larger antifungal pharmacophore, highlighting its versatility in drug design .

Complexity and Applications: Pramiconazole exemplifies how dioxolane and fluorine motifs are integrated into pharmaceuticals for enhanced target binding and bioavailability. The target compound’s simpler structure may serve as a precursor for analogous drug candidates .

Physicochemical and Electronic Properties

While explicit data (e.g., solubility, melting points) for the target compound are absent in the provided evidence, inferences can be drawn:

  • Steric Effects : The dioxolane at position 3 may reduce steric hindrance near the pyridine’s nitrogen atom compared to position 2 substitution, favoring coordination in metal complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.